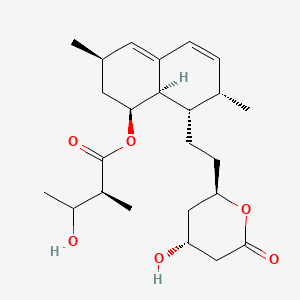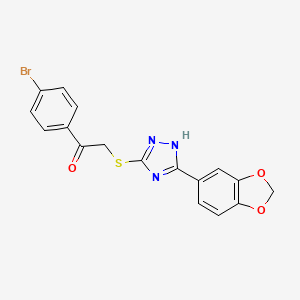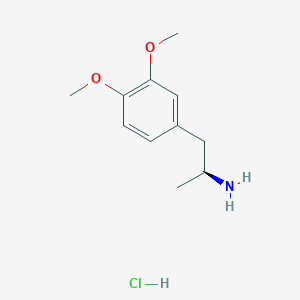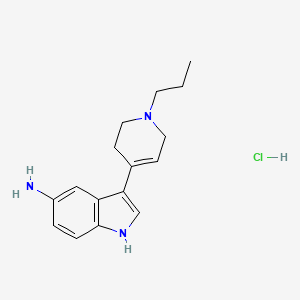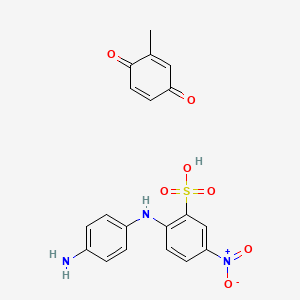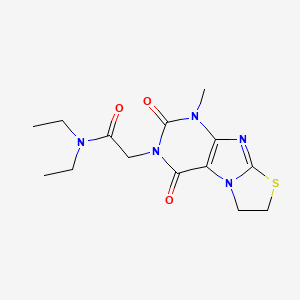
Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiazole ring, a pyrazole ring, and an ethyl ester group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. One common method involves the reaction of 2-amino-5-fluorobenzenethiol with chloroacetic acid to form the benzothiazole ring. The pyrazole ring is then synthesized by reacting hydrazine with an appropriate β-diketone. Finally, the two intermediates are coupled under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce alcohols or amines
Scientific Research Applications
Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole and pyrazole rings allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibiting the growth of cancer cells or bacteria. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Ethyl 1-(6-fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetate can be compared with other similar compounds, such as:
Benthiavalicarb: A fungicide with a similar benzothiazole structure, used to control plant pathogens.
Fluorobenzothiazole derivatives: Compounds with similar structures but different functional groups, exhibiting various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
92537-76-3 |
|---|---|
Molecular Formula |
C15H14FN3O3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 2-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C15H14FN3O3S/c1-3-22-13(20)7-10-8(2)18-19(14(10)21)15-17-11-5-4-9(16)6-12(11)23-15/h4-6,18H,3,7H2,1-2H3 |
InChI Key |
FQPVFTZBGPUVLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=NC3=C(S2)C=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



